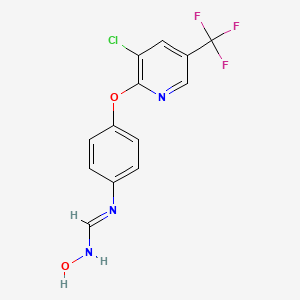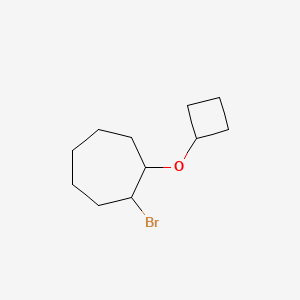
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a chloro and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Aqueous or organic solvents such as ethanol or toluene
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions include phenol derivatives, dechlorinated compounds, and substituted phenylboronic acids.
科学的研究の応用
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The chloro and pyrazolyl groups further modulate its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Uniqueness
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both chloro and pyrazolyl substituents on the phenyl ring
特性
分子式 |
C9H8BClN2O2 |
|---|---|
分子量 |
222.44 g/mol |
IUPAC名 |
(3-chloro-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6,14-15H |
InChIキー |
UKNOGKIJWKLRAK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)N2C=CC=N2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)


![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)
![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)




![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)
